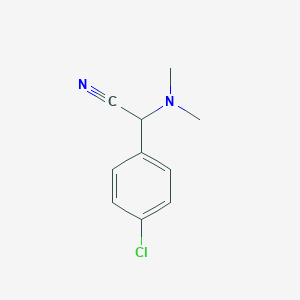

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Vue d'ensemble

Description

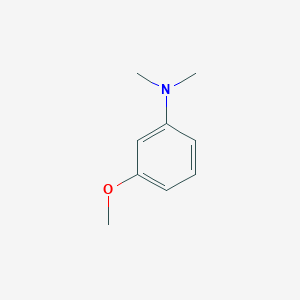

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is a compound that features in various research studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a chlorophenyl group and a dimethylamino group attached to an acetonitrile moiety. This structure suggests that the compound could participate in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the anionic cyclization of similar (N,N-dimethylamino)aryl acetonitriles has been carried out under phase-transfer conditions to afford chromene derivatives . Additionally, a modified Strecker reaction has been used to synthesize an α-amino nitrile derivative, which indicates the versatility of acetonitrile compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile has been investigated using theoretical calculations and X-ray crystallography. For example, a theoretical study on a bromophenyl-chlorophenylamino acetonitrile derivative provided insights into the molecular geometry and vibrational frequencies . The structure determination of an α-amino nitrile obtained by a modified Strecker reaction revealed the molecular arrangement and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Chemical reactions involving acetonitrile derivatives are diverse. The three-component reaction involving acetonitrile in the presence of chlorosulfonic acid to form acetamides demonstrates the reactivity of acetonitrile in multi-component synthesis . Moreover, the hydrolysis of an oxathiole derivative of acetonitrile resulted in the formation of a 1:1 adduct with acetonitrile, showcasing its ability to participate in reaction mechanisms leading to complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are influenced by their functional groups. Electrochemical, spectroscopic, and quantum-chemical methods have been employed to investigate the properties of a dimethylaminophenyl acetonitrile derivative, which could provide a basis for understanding the properties of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile . The temperature-dependent NMR study of a product from a three-component reaction involving acetonitrile also contributes to the understanding of the dynamic behavior of these compounds .

Applications De Recherche Scientifique

Photoheterolysis in Synthesis

Irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile can lead to heterolytic dehalogenation, resulting in compounds like 4-(dimethylamino)biphenyl, among others. This process demonstrates a novel approach to synthesize aryl- and alkylanilines, showcasing the utility of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile in photochemical reactions (Fagnoni, Mella, & Albini, 1999).

Chemical Kinetics and Mechanism Studies

Kinetic studies of the reactions of aryl phenyl chlorothiophosphates with substituted anilines in acetonitrile provide insights into SN2 mechanisms and nucleophilic attack pathways. The results suggest a hydrogen-bonded, four-center-type transition state for a front-side attack and a trigonal bipyramidal pentacoordinate transition state for a back-side attack. These findings help to understand the chemical behavior of related compounds in synthesis processes (Hoque, Dey, Guha, Kim, Lee, & Lee, 2007).

Spectroscopic Characterization and Molecular Structure Analysis

The structural parameters and spectroscopic characterization of related compounds, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, have been determined using DFT calculations. These studies provide valuable information on the electronic structure and potential applications of these compounds in biological and corrosion inhibition contexts (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis and Anticancer Activity

Novel derivatives like 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have been synthesized and their in vitro antitumor activity tested. These compounds show potential as leading candidates for further development in cancer therapy, indicating the broad applicability of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile in medicinal chemistry (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Photolysis and Photochemical Preparation

Studies on the photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, in the presence of various heterocycles, lead to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This research offers a deeper understanding of the photochemical behavior of such compounds, contributing to the development of new synthetic pathways in organic chemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLRLXBDMTSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934364 | |

| Record name | (4-Chlorophenyl)(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile | |

CAS RN |

15190-08-6 | |

| Record name | Acetonitrile, (p-chlorophenyl)(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)